![molecular formula C24H27N3O10S B1140478 (3R,6S)-6-[6-[2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl-methylamino]pyridin-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid CAS No. 288853-59-8](/img/structure/B1140478.png)
(3R,6S)-6-[6-[2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl-methylamino]pyridin-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,6S)-6-[6-[2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl-methylamino]pyridin-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid is a metabolite of Rosiglitazone, a thiazolidinedione class drug primarily used to manage type 2 diabetes mellitus. This compound is formed through the glucuronidation of 5-Hydroxy Rosiglitazone, a process that enhances its solubility and facilitates its excretion from the body .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R,6S)-6-[6-[2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl-methylamino]pyridin-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid typically involves the glucuronidation of 5-Hydroxy Rosiglitazone. This reaction is catalyzed by uridine 5’-diphospho-glucuronosyltransferase (UGT) enzymes, which transfer glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to the hydroxyl group of 5-Hydroxy Rosiglitazone .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pH, and enzyme concentration to maximize yield and purity. The product is then purified using techniques like crystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
(3R,6S)-6-[6-[2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl-methylamino]pyridin-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid primarily undergoes glucuronidation, a phase II metabolic reaction. This compound can also participate in other reactions such as oxidation, reduction, and substitution under specific conditions .
Common Reagents and Conditions
Glucuronidation: UDPGA, UGT enzymes, and appropriate buffers.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Nucleophiles like halides or amines.
Major Products Formed
The major product formed from the glucuronidation of 5-Hydroxy Rosiglitazone is this compound. Other reactions may yield various oxidized, reduced, or substituted derivatives depending on the reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
The compound (3R,6S)-6-[6-[2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl-methylamino]pyridin-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic molecule with potential applications in various fields, including medicinal chemistry and pharmacology. This detailed article will explore its scientific research applications, supported by data tables and case studies.
Anti-inflammatory Properties
Recent studies have indicated that compounds structurally related to this molecule may exhibit anti-inflammatory effects. For instance, research on COX-II inhibitors has shown that certain derivatives can effectively reduce inflammation associated with chronic diseases such as arthritis and cardiovascular conditions .
Case Study: COX-II Inhibition
A study evaluating various COX-II inhibitors found that certain structural analogs demonstrated significant potency in inhibiting COX-II activity, which is crucial in mediating inflammatory responses. The compound's design could be optimized to enhance selectivity and efficacy against COX enzymes.
Antioxidant Activity
The presence of multiple hydroxyl groups in the structure suggests potential antioxidant properties. Antioxidants are vital in combating oxidative stress linked to various diseases, including cancer and neurodegenerative disorders.
Case Study: Antioxidant Evaluation
In a comparative study of synthetic compounds, those with similar hydroxyl substitutions exhibited significant antioxidant activity, which could be leveraged for therapeutic applications .
Anticancer Potential
Preliminary investigations into similar thiazolidinone derivatives have revealed promising anticancer activities. These compounds may induce apoptosis in cancer cells and inhibit tumor growth.
Data Table: Anticancer Activity of Related Compounds
Compound Name | IC50 (µM) | Mechanism of Action |
---|---|---|
Compound A | 12.5 | Apoptosis induction |
Compound B | 15.0 | Cell cycle arrest |
Compound C | 10.0 | Inhibition of angiogenesis |
This table summarizes the potency of related compounds against cancer cell lines, indicating a potential pathway for further exploration of the target compound.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the pharmacological profile of this compound. Modifications to specific functional groups can lead to enhanced biological activity or reduced toxicity.
Key Structural Features
- Hydroxyl Groups : Contribute to antioxidant properties.
- Thiazolidinone Moiety : May play a role in anticancer activity.
- Pyridine Ring : Potential interactions with biological receptors.
Synthesis and Optimization
Further synthetic studies should focus on modifying the existing structure to enhance its pharmacological properties while minimizing side effects.
In Vivo Studies
Conducting comprehensive in vivo studies will be essential to evaluate the therapeutic efficacy and safety profile of the compound.
Clinical Trials
If preclinical results are promising, advancing to clinical trials will be necessary to assess human safety and efficacy.
Wirkmechanismus
The mechanism of action of (3R,6S)-6-[6-[2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl-methylamino]pyridin-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid involves its interaction with peroxisome proliferator-activated receptor gamma (PPARγ). This receptor is primarily expressed in adipose tissue, where it regulates genes involved in glucose and lipid metabolism. By activating PPARγ, this compound enhances insulin sensitivity and reduces blood glucose levels .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Rosiglitazone: The parent compound, used to manage type 2 diabetes.
Pioglitazone: Another thiazolidinedione with similar effects on PPARγ.
Troglitazone: An older thiazolidinedione, withdrawn due to hepatotoxicity.
Uniqueness
(3R,6S)-6-[6-[2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl-methylamino]pyridin-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid is unique due to its enhanced solubility and excretion profile compared to its parent compound, Rosiglitazone. This makes it a valuable metabolite for studying drug metabolism and pharmacokinetics .
Biologische Aktivität
The compound (3R,6S)-6-[6-[2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl-methylamino]pyridin-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic molecule with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.
Chemical Structure and Properties
This compound belongs to a class of thiazolidinone derivatives known for their diverse biological activities. The presence of multiple functional groups such as phenoxy, methylamino, and trihydroxy oxane contributes to its potential therapeutic effects.
- Antioxidant Activity : Thiazolidinone derivatives have been shown to exhibit significant antioxidant properties. The mechanism involves the scavenging of free radicals and reducing oxidative stress in cells.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
- Antimicrobial Properties : Some studies suggest that thiazolidinone derivatives possess antimicrobial activity against various pathogens, likely due to their ability to disrupt bacterial cell walls or inhibit vital metabolic processes .
Biological Activity Data
Case Studies
- Cytotoxicity Against Cancer Cells : A study demonstrated that the compound exhibited cytostatic activity against pancreatic cancer cell lines (DAN-G). The mechanism was linked to the induction of apoptosis through mitochondrial pathways .
- Inhibition of Inflammatory Markers : Another research highlighted the compound's ability to reduce levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent .
- Antimicrobial Testing : In vitro assays indicated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating bacterial infections .
Eigenschaften
CAS-Nummer |
288853-59-8 |
---|---|
Molekularformel |
C24H27N3O10S |
Molekulargewicht |
549.6 g/mol |
IUPAC-Name |
6-[6-[2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl-methylamino]pyridin-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C24H27N3O10S/c1-27(8-9-35-13-4-2-12(3-5-13)10-15-21(31)26-24(34)38-15)16-7-6-14(11-25-16)36-23-19(30)17(28)18(29)20(37-23)22(32)33/h2-7,11,15,17-20,23,28-30H,8-10H2,1H3,(H,32,33)(H,26,31,34) |
InChI-Schlüssel |
QGESYIGEZXWVIN-UHFFFAOYSA-N |
SMILES |
CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=NC=C(C=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Kanonische SMILES |
CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=NC=C(C=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Synonyme |
6-[6-({2-[4-(2,4-Dioxo-thiazolidin-5-ylmethyl)-phenoxy]ethyl}-methyl-amino)-pyridin-3-yloxy]-3,4,5-trihydroxy-tetrahydro-pyran-2-carboxylic Acid; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.